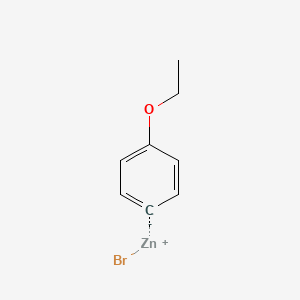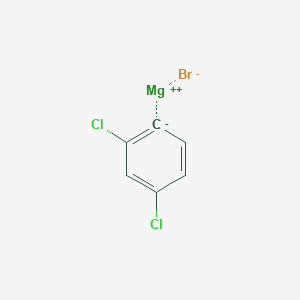
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98% (abbreviated 2-C1,1,2-TFE-5-NCB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and is used in a variety of laboratory experiments. The purpose of
Mecanismo De Acción
2-C1,1,2-TFE-5-NCB is believed to act by forming a complex with the target molecule, which then undergoes a reaction to form the desired product. The reaction is believed to occur through a nucleophilic substitution mechanism, in which the nitro group of 2-C1,1,2-TFE-5-NCB acts as a nucleophile and the chlorine atom acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-C1,1,2-TFE-5-NCB have not been extensively studied. However, it is believed that the compound may have a toxic effect on certain organisms. In particular, it has been shown to be toxic to certain types of bacteria, suggesting that it may have a similar effect on other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-C1,1,2-TFE-5-NCB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, it can be difficult to control the reaction conditions, which can lead to the formation of unwanted byproducts. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
Future research on 2-C1,1,2-TFE-5-NCB could focus on optimizing the synthesis process to increase the yield of the desired product and reduce the formation of unwanted byproducts. Additionally, further research could be conducted to explore the compound’s potential applications in other industries, such as the agrochemical industry. Finally, further research could be conducted to explore the compound’s biochemical and physiological effects, with the aim of developing safer and more effective applications of the compound.
Métodos De Síntesis
2-C1,1,2-TFE-5-NCB is synthesized through a reaction between 2-chloro-1,1,2-trifluoroethanol and 5-nitrochlorobenzene. The reaction is conducted at a temperature of 70°C and a pressure of 1 atm in the presence of an acid catalyst. The reaction yields the desired product in a yield of 98%.
Aplicaciones Científicas De Investigación
2-C1,1,2-TFE-5-NCB has been studied for its potential applications in scientific research. It has been used in the study of the synthesis of 5-amino-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the pharmaceutical industry. It has also been used in the study of the synthesis of 5-nitro-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the agrochemical industry.
Propiedades
IUPAC Name |
2-chloro-1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO3/c9-5-3-4(14(15)16)1-2-6(5)17-8(12,13)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXBJFTYBTBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





